4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfenic and sulfinic acids.
Reduction: Reduction reactions may involve the conversion of the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to induce apoptosis in cancer cells through caspase activation . The compound’s ability to inhibit certain enzymes and disrupt cellular processes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: This compound shares a similar sulfonamide structure but lacks the tetrahydroquinoline moiety.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Another sulfonamide derivative with antibacterial activity.
Uniqueness
4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide core with a tetrahydroquinoline moiety
Properties
Molecular Formula |
C16H17ClN2O4S2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
HDDJPGGZYLLOOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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